molecular formula C19H20BrN3O4 B11547686 (3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide

(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide

Cat. No.: B11547686
M. Wt: 434.3 g/mol
InChI Key: BDXQQXRBIPBMFJ-WSDLNYQXSA-N
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Description

(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Metaxalone: A muscle relaxant with a related chemical structure.

Uniqueness

(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide stands out due to its unique combination of bromophenyl and dimethoxyphenyl groups, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(E)-[4-(2-bromoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H20BrN3O4/c1-12(10-18(24)21-16-7-5-4-6-15(16)20)22-23-19(25)14-9-8-13(26-2)11-17(14)27-3/h4-9,11H,10H2,1-3H3,(H,21,24)(H,23,25)/b22-12+

InChI Key

BDXQQXRBIPBMFJ-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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